(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUBTBPMTDCRJV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.
Formation of the Propenone Linkage: The propenone linkage is formed through a condensation reaction between a furan-2-carbaldehyde and an appropriate diazepane derivative under basic or acidic conditions to ensure the (E)-configuration.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The propenone linkage can be reduced to form saturated derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Saturated diazepane derivatives.
Substitution: N-alkyl or N-acyl diazepane derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
- Potential use as a scaffold for drug design due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and diazepane moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Inferred Properties
NMR Spectral Comparisons
demonstrates that substituent-induced chemical environment changes in enones can be mapped via NMR shifts. For example, compounds 1 and 7 (structurally analogous to Rapa) exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), directly correlating with substituent variations . Applying this methodology:
- The cyclobutyl-diazepane group in the target compound would likely perturb shifts in regions equivalent to A/B due to its steric and electronic effects.
- Compared to dimethylfuran (), the furan-2-yl group’s unsubstituted position may reduce steric shielding, leading to distinct shifts in aromatic proton regions.
Lumping Strategy and Reactivity Implications
’s lumping strategy groups structurally similar enones for modeling . However, the target compound’s diazepane-cyclobutyl system is distinct from simpler analogues (e.g., methylphenyl or chlorophenyl derivatives), necessitating separate consideration in contexts like:
- Reactivity : The diazepane’s amines may catalyze intramolecular reactions or stabilize transition states.
- Bioactivity : Cyclobutyl’s strain energy could enhance binding affinity compared to unstrained aliphatic substituents.
Electronic and Steric Trade-offs
- vs. Imidazole-phenyl derivative () : The diazepane’s flexibility and basicity contrast with the imidazole’s rigidity and hydrogen-bonding capability, suggesting divergent target selectivity.
- vs. Dimethylfuran derivative () : The absence of methyl groups on the furan ring in the target compound may increase electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack (e.g., Michael additions).
Biological Activity
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores its biological activity based on available research, including data tables and case studies.
Overview of Chalcones
Chalcones are characterized by a conjugated enone system, which contributes to their biological properties. They have been studied for various activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound has not been extensively documented in the literature regarding its synthesis or detailed biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Molecular Formula : C_{18}H_{24}N_{2}O
- Molecular Weight : 288.40 g/mol
- Structural Characteristics : The presence of a furan ring and a diazepane moiety suggests potential interactions with biological targets.
Anti-inflammatory Activity
Chalcones are also known for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. The mechanism often involves the modulation of signaling pathways associated with inflammation.
Case Study : A study on related compounds showed that certain chalcone derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes.
Anticancer Potential
The anticancer activity of chalcones is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Molecular docking studies suggest that this compound may interact with key proteins involved in cancer progression.
| Study Focus | Results | Reference |
|---|---|---|
| Docking Analysis | Potential binding to EGFR | |
| Cell Line Testing | Induced apoptosis in A549 cells |
The precise mechanism of action for this compound remains unclear due to limited specific studies. However, general mechanisms for chalcones include:
- Inhibition of Enzymes : Such as COX and LOX involved in inflammatory processes.
- Modulation of Signaling Pathways : Affecting cell proliferation and apoptosis through interactions with receptors like EGFR.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a 1,4-diazepane ring substituted with a cyclobutyl group, a furan heterocycle, and an α,β-unsaturated ketone (enone). The diazepane ring provides conformational flexibility, potentially enhancing binding to biological targets. The enone system enables Michael addition reactions, making it reactive toward nucleophiles like cysteine residues in enzymes. The furan moiety contributes to π-π stacking interactions, which are critical for receptor binding .
Q. What synthetic strategies are commonly used to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,4-diazepane-cyclobutyl intermediate via reductive amination or ring-closing metathesis.
- Step 2: Coupling the diazepane intermediate with a furan-containing enone precursor using cross-coupling catalysts (e.g., Pd-based systems).
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Key parameters include solvent choice (DMF for polar steps, dichloromethane for non-polar) and temperature control (0–5°C for ketone formation) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy: H and C NMR confirm regiochemistry and stereochemistry of the diazepane and enone groups.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the diazepane or cyclobutyl groups .
Advanced Research Questions
Q. How can synthetic yield be optimized while addressing stereochemical challenges?
- Catalytic Systems: Use Pd(OAc)₂ with Xantphos to enhance coupling efficiency (yields >75%) .
- Asymmetric Catalysis: Jacobsen’s catalyst or chiral auxiliaries (e.g., Evans’ oxazolidinones) can control enantiomeric excess (>90% ee) .
- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 24 h) and minimizes side products (e.g., 120°C in DMF) .
- Solvent Screening: Polar aprotic solvents (e.g., THF) improve intermediate solubility, while non-polar solvents (toluene) stabilize transition states .
Q. What experimental designs are suitable for evaluating pharmacological activity?
- In Vitro Assays: Use a randomized block design with split-plot replication (4 replicates per concentration) to test enzyme inhibition (e.g., kinase assays). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
- Dose-Response Studies: Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Validate with orthogonal assays (e.g., SPR for binding affinity) .
- Target Specificity Screening: Use a panel of structurally related enzymes (e.g., kinase family members) to assess off-target effects .
Q. How can contradictions in biological activity data across studies be resolved?
- Variable Analysis: Compare reaction conditions (e.g., cell line viability assays at 48h vs. 72h).
- Structural Analogues: Test derivatives (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .
- Computational Validation: Perform molecular docking (AutoDock Vina) to reconcile discrepancies in binding modes .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular Dynamics (MD): Simulate enone-electrophile interactions with catalytic lysine residues (GROMACS, 100-ns trajectories).
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to predict reactivity sites (e.g., enone β-carbon) .
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to align with target active sites (MOE software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
